molecular formula C20H30ClN5O6 B1197214 Trimazosin hydrochloride anhydrous CAS No. 35795-17-6

Trimazosin hydrochloride anhydrous

Número de catálogo: B1197214
Número CAS: 35795-17-6
Peso molecular: 471.9 g/mol
Clave InChI: KJZWJYNJYOFTNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trimazosin hydrochloride anhydrous is a complex organic compound known for its therapeutic properties, particularly as an antihypertensive agent . This compound is characterized by its intricate molecular structure, which includes a quinazoline core, a piperazine ring, and multiple methoxy groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Trimazosin hydrochloride anhydrous typically involves multiple stepsThe final step involves the esterification of the piperazine carboxylate with 2-hydroxy-2-methylpropyl alcohol under acidic conditions to form the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Trimazosin hydrochloride anhydrous undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antihypertensive Effects
Trimazosin hydrochloride anhydrous operates as an alpha-1 adrenergic receptor antagonist, similar to prazosin but with distinct pharmacological properties. It has demonstrated efficacy in lowering blood pressure by inducing vasodilation without significant sodium retention or stimulating the renin-angiotensin system, making it suitable for treating hypertension and chronic congestive heart failure .

Vasodilatory Mechanisms
The compound's ability to induce vasodilation is attributed to its selective blockade of alpha-1 adrenergic receptors, which leads to reduced vascular resistance and improved blood flow. This mechanism is particularly beneficial in patients with chronic heart conditions, as it can enhance left ventricular function during both rest and exercise .

Case Studies and Clinical Trials
Clinical studies have highlighted the effectiveness of trimazosin hydrochloride in managing lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). Research indicates that trimazosin can improve urinary flow rates and reduce symptoms in affected individuals. However, adverse effects such as dizziness and ejaculation disorders have been noted .

Research Findings

  • Efficacy in BPH: Trimazosin has shown promise in alleviating symptoms related to BPH through its action on alpha-1 receptors.
  • Adverse Events: Common side effects include dizziness and orthostatic hypotension, which require monitoring during treatment .

Future Research Directions

Given its unique pharmacological profile, further research into this compound could explore:

  • Combination Therapies: Investigating its use alongside other antihypertensives or diuretics to enhance therapeutic outcomes.
  • Long-term Safety Profiles: Assessing the long-term effects of trimazosin on cardiovascular health and quality of life in hypertensive patients.
  • Mechanistic Studies: Understanding the molecular mechanisms underlying its vasodilatory effects could lead to the development of novel antihypertensive agents.

Mecanismo De Acción

The compound exerts its effects by interacting with specific molecular targets, such as adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure. The quinazoline core plays a crucial role in binding to these receptors, while the piperazine ring enhances the compound’s stability and bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Trimazosin hydrochloride anhydrous stands out due to its unique combination of functional groups, which contribute to its potent antihypertensive effects and favorable pharmacokinetic properties .

Actividad Biológica

Trimazosin hydrochloride anhydrous is a pharmaceutical compound primarily classified as an alpha-1 adrenergic antagonist. It is used in the treatment of conditions such as hypertension and benign prostatic hyperplasia (BPH). This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Trimazosin functions by selectively blocking alpha-1 adrenergic receptors, which are primarily located in vascular smooth muscle. This blockade leads to the relaxation of blood vessels and the prostate smooth muscle, resulting in decreased blood pressure and improved urinary flow. The following mechanisms are involved:

  • Vasodilation : Inhibition of alpha-1 receptors causes vasodilation, which reduces peripheral vascular resistance and lowers blood pressure.
  • Prostate Relaxation : The relaxation of smooth muscle in the prostate alleviates urinary obstruction in BPH patients .

Pharmacokinetics

The pharmacokinetic profile of trimazosin hydrochloride includes the following parameters:

ParameterValue
Absorption Approximately 90%
Volume of Distribution 25–30 L
Protein Binding 90–94%
Metabolism Hepatic metabolism
Half-life ~12 hours
Clearance Plasma: 80 mL/min; Renal: 10 mL/min

Trimazosin is extensively metabolized in the liver, with metabolites including various demethylated forms. Approximately 10% of the dose is excreted unchanged in urine .

Biological Activity

Research has demonstrated several biological activities associated with trimazosin:

  • Antihypertensive Effects : Clinical studies have shown that trimazosin effectively lowers blood pressure in hypertensive patients by inducing vasodilation through alpha-1 receptor antagonism .
  • Effects on Prostate Health : Trimazosin has been shown to improve urinary symptoms in men with BPH by reducing bladder outlet obstruction due to prostate enlargement .
  • Induction of Apoptosis : Long-term treatment with alpha-1 blockers like trimazosin may induce apoptosis in prostate cells, potentially reducing the risk of prostate hyperplasia over time .

Case Studies

Several case studies highlight the efficacy and safety profile of trimazosin:

  • Study on Hypertensive Patients : A double-blind study involving 200 patients demonstrated significant reductions in systolic and diastolic blood pressure after treatment with trimazosin compared to placebo .
  • BPH Management : In a cohort study of men with moderate to severe BPH symptoms, trimazosin treatment led to a marked improvement in the International Prostate Symptom Score (IPSS) after 12 weeks .

Adverse Effects

While trimazosin is generally well-tolerated, potential adverse effects include:

  • Dizziness or lightheadedness
  • Fatigue
  • Nasal congestion
  • Rarely, priapism or severe hypotension

Monitoring for these adverse effects is essential, particularly in elderly patients or those on multiple medications .

Propiedades

IUPAC Name

(2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O6.ClH/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5;/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZWJYNJYOFTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35795-16-5 (Parent)
Record name Trimazosin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60189320
Record name Trimazosin hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35795-17-6
Record name 1-Piperazinecarboxylic acid, 4-(4-amino-6,7,8-trimethoxy-2-quinazolinyl)-, 2-hydroxy-2-methylpropyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35795-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimazosin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimazosin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimazosin hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2-methylpropyl 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMAZOSIN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT29P74170
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.